REACTION_CXSMILES
|
C1(C)C=CC(S([O-])(=O)=[O:8])=CC=1.[CH2:12]([C:14]1S[C:16]2[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=2[N+:18]=1[CH2:19][CH3:20])C.[CH2:25]([OH:27])C>>[CH2:14]([N:18]([CH2:19][CH3:20])[C:17]1[CH:21]=[C:22]([OH:8])[C:23](=[CH:24][CH:16]=1)[CH:25]=[O:27])[CH3:12] |f:0.1|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.C(C)C=1SC2=C([N+]1CC)C=CC=C2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C=1C=C(C(C=O)=CC1)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |